molecular formula C21H23N5O3S B2550304 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 886960-65-2

2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2550304
CAS No.: 886960-65-2
M. Wt: 425.51
InChI Key: ASXMHIIXCFJANS-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazine derivatives, characterized by a triazinone core substituted with an amino group, a 4-ethoxybenzyl moiety, and a thioether-linked acetamide group. The m-tolyl (meta-methylphenyl) substituent on the acetamide distinguishes it from structurally related analogs. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to triazine-based inhibitors.

Properties

IUPAC Name

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-29-17-9-7-15(8-10-17)12-18-20(28)26(22)21(25-24-18)30-13-19(27)23-16-6-4-5-14(2)11-16/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXMHIIXCFJANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular weights, and inferred biological implications:

Compound Triazine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Amino, 6-(4-ethoxybenzyl) N-(m-tolyl) ~443.5 (estimated) High lipophilicity (ethoxy group); potential for CNS penetration
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) 4-Amino, 6-methyl N-(2,4-dimethylphenyl) 373.44 Methyl group reduces steric bulk; 2,4-dimethylphenyl may enhance π-π stacking
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide Hexahydrobenzo-thienopyrimidine N-mesityl ~493.6 Rigid polycyclic core; mesityl group improves steric hindrance and selectivity
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide 4-Allyl, 5-thiophen-2-yl N-(3,5-dimethoxyphenyl) ~428.5 Thiophene enhances electronic interactions; dimethoxy groups aid solubility

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